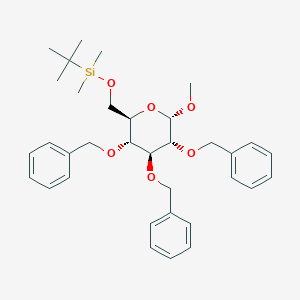

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside

Description

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside (abbreviated as Compound A) is a protected glucose derivative widely used in carbohydrate chemistry for its stability and versatility in synthetic applications. Its structure features benzyl ethers at positions 2, 3, and 4, and a bulky tert-butyldimethylsilyl (TBDMS) ether at position 5. The TBDMS group provides steric hindrance, protecting the 6-OH group from undesired reactions during multi-step syntheses, while benzyl groups offer orthogonal deprotection (e.g., via hydrogenolysis) .

Properties

IUPAC Name |

tert-butyl-[[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3/t29-,30-,31+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNHIGWCUNOEFZ-AALIFHQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selective Silylation of the C6 Hydroxyl Group

The C6 hydroxyl is silylated using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dimethylformamide (DMF) under inert atmosphere. Imidazole acts as a base to scavenge HCl generated during the reaction. Key parameters include:

-

Temperature : 0°C initial cooling, followed by room temperature stirring overnight.

-

Molar ratios : 1.35 equivalents of TBDMSCl and 1.5 equivalents of imidazole relative to methyl α-D-glucopyranoside.

-

Workup : Quenching with methanol, solvent evaporation, and purification via column chromatography (DCM:MeOH, 7:1) yields methyl 6-O-TBDMS-α-D-glucopyranoside in 69% yield.

Benzylation of C2, C3, and C4 Hydroxyl Groups

Following C6 protection, the secondary hydroxyl groups at C2, C3, and C4 are benzylated using sodium hydride (NaH) as a base and benzyl bromide (BnBr) as the alkylating agent. This step requires rigorous anhydrous conditions to prevent hydrolysis of the silyl ether.

Reaction Conditions for Sequential Benzylation

-

Solvent : Anhydrous DMF (2 mL per 100 mg substrate).

-

Base : Sodium hydride (1.9 equivalents per hydroxyl group).

-

Alkylating agent : Benzyl bromide (1.5 equivalents per hydroxyl group).

-

Temperature : Ice-cooled initiation, followed by room temperature stirring for 1–4 hours.

The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is quenched with methanol, diluted with dichloromethane (DCM), and washed with saturated sodium bicarbonate. Column chromatography (DCM:MeOH, 7:1) isolates the fully protected intermediate, methyl 2,3,4-tri-O-benzyl-6-O-TBDMS-α-D-glucopyranoside, in 88% yield.

Critical Analysis of Synthetic Efficiency

Yield Optimization Challenges

Comparative Data for Key Steps

| Step | Reagents | Conditions | Yield (%) | Purity (Rf) |

|---|---|---|---|---|

| C6 Silylation | TBDMSCl, Imidazole, DMF | 0°C → rt, 21 h | 69 | 0.61 (DCM:MeOH 5:1) |

| C2/C3/C4 Benzylation | NaH, BnBr, DMF | 0°C → rt, 4 h | 88 | 0.39 (EtOAc:Hex 1:8) |

Alternative Pathways and Methodological Variations

Direct Benzylation Prior to Silylation

While less common, pre-benzylation of secondary hydroxyl groups has been reported. However, this approach risks incomplete protection at C6 due to steric hindrance from adjacent benzyl groups, reducing overall yield to ≤50%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyl protecting groups, revealing the hydroxyl functionalities.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution reagents: Such as tetrabutylammonium fluoride for desilylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can regenerate the free hydroxyl groups on the glucopyranoside .

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of this compound is in the development of drug delivery systems. Its structural modifications allow for improved solubility and stability of pharmaceutical agents. For example, it has been utilized in formulations aimed at enhancing the bioavailability of poorly soluble drugs. The presence of the tert-butyldimethylsilyl group provides a protective mechanism that can be selectively removed to release active pharmaceutical ingredients in a controlled manner .

Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside in boron neutron capture therapy (BNCT). This therapy is a targeted cancer treatment that relies on the accumulation of boron-containing compounds in tumor cells. The glucopyranoside derivative has shown promise as a boron carrier due to its ability to selectively target cancerous tissues while minimizing damage to surrounding healthy cells .

Glycosylation Reactions

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside serves as an effective glycosyl donor in glycosylation reactions. Its protective groups facilitate the formation of glycosidic bonds under mild conditions, making it a valuable reagent in synthesizing complex oligosaccharides and glycoconjugates. This capability is crucial for producing glycoproteins and glycolipids used in various biochemical applications .

Synthesis of Complex Carbohydrates

The compound is instrumental in the synthesis of more complex carbohydrates due to its versatile reactivity. It has been employed as a building block in the assembly of polysaccharides and other carbohydrate derivatives that have applications in vaccine development and immunology. The benzyl groups can be selectively removed or modified to yield different carbohydrate structures necessary for studying carbohydrate-protein interactions .

Case Study: Synthesis of Oligosaccharides

A notable case study involved using methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside to synthesize a series of oligosaccharides that mimic natural glycan structures found on cell surfaces. These synthesized oligosaccharides were then used to investigate their interactions with lectins, providing insights into cell recognition processes .

Case Study: Anticancer Properties

Another research study highlighted the potential anticancer properties of derivatives synthesized from this glucopyranoside compound. By modifying the structure to include various functional groups, researchers were able to assess their cytotoxic effects on different cancer cell lines, demonstrating promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protected sugar derivative. The benzyl and tert-butyldimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Protecting Group Variations at Position 6

The 6-O position is critical for modulating reactivity and stability.

Insights :

- TBDMS (Compound A) offers superior steric protection compared to acetyl or trityl groups, making it ideal for sequential glycosylation reactions .

- Acetyl/isovaleryl esters are labile under basic/thermal conditions, enabling controlled release of acids in pyrolysis applications .

- 4-Methoxybenzoyl enhances lipophilicity, improving membrane permeability in antimicrobial studies .

Thermal Stability and Pyrolytic Behavior

- Compound A : Stable under pyrolysis (TBDMS decomposes >200°C), releasing minimal volatile byproducts .

- 6-O-Acetyl/isovaleryl analogs : Decompose at lower temperatures (150–180°C), releasing isovaleric/isobutyric acids (26–39 μg/mg) for flavor/fragrance applications .

- Benzyl/benzoyl derivatives : High thermal stability (e.g., 2,3,4-tri-O-benzyl-D-ribitol melts at ~180°C without decomposition), suitable for industrial intermediates .

Structural and Crystallographic Insights

Biological Activity

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside (CAS: 166592-73-0) is a complex glycoside that has garnered attention in the field of carbohydrate chemistry due to its potential biological activities and applications. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside is , with a molecular weight of approximately 578.81 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 608.7 ± 55.0 °C at 760 mmHg |

| Flash Point | 258.3 ± 31.9 °C |

| LogP | 10.07 |

| Vapour Pressure | 0.0 ± 1.7 mmHg at 25°C |

These properties indicate a relatively stable compound with low volatility, making it suitable for various synthetic applications in carbohydrate chemistry.

Biological Activity

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside is primarily studied for its role as a glycosyl donor in glycosylation reactions, which are critical in the synthesis of oligosaccharides and complex carbohydrates. The compound's structure allows for regioselective modifications that enhance its utility in biochemical applications.

Glycosylation Reactions

The compound serves as an effective glycosyl donor in synthesizing more complex sugars and oligosaccharides. For example, Koto et al. demonstrated the efficient conversion of methyl glucoside into methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside using controlled heating with benzyl chloride in the presence of sodium hydride . Such reactions are crucial for developing glycosides with enhanced biological activities.

Case Studies and Research Findings

- Glycosylation Efficiency : A study highlighted the efficiency of using Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside as a donor in glycosylation reactions under mild conditions, yielding high stereoselectivity and purity .

- Regioselective Modifications : Research into regioselective modifications has shown that this compound can be modified to enhance specific biological activities or to create new derivatives with unique properties .

- Synthesis of Antiviral Agents : There are ongoing studies exploring the potential use of modified glycosides in developing antiviral agents. The structural characteristics of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside make it a candidate for further investigation in this area .

Q & A

Q. Stability Comparison :

- TBDMS vs. TMS (trimethylsilyl) : TBDMS is more stable to acidic/basic conditions and less prone to accidental cleavage .

- TBDMS vs. TES (triethylsilyl) : TES offers similar stability but requires harsher conditions for removal (e.g., HF-pyridine) .

How can researchers resolve contradictions in NMR data when characterizing this compound's derivatives?

Level: Advanced

Methodological Answer:

Contradictions may arise from:

- Anomeric Configuration Misassignment : Use NOESY/ROESY to confirm spatial proximity between anomeric proton and adjacent substituents (e.g., H-1 to H-3/H-5 in α-configuration) .

- Impurity Signals : Compare experimental C NMR with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) resolves overlapping peaks caused by conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.